molecular formula C24H24N4S B6232436 N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine CAS No. 1532515-56-2

N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B6232436
CAS No.: 1532515-56-2
M. Wt: 400.5
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Description

N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a complex organic compound featuring a thiazole ring, a pyridine ring, and a phenyl group substituted with a benzyl(methyl)aminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with a benzyl(methyl)aminoethyl group through a nucleophilic substitution reaction, where the amino group is introduced via reductive amination of a benzyl halide with methylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nitration of the phenyl ring can produce nitro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may serve as a probe to study biological pathways involving thiazole and pyridine derivatives.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target proteins. The benzyl(methyl)aminoethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets or through electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine: Similar structure but with a pyridine ring at a different position.

    N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(quinolin-3-yl)-1,3-thiazol-2-amine: Contains a quinoline ring instead of a pyridine ring.

    N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine: Pyridine ring at a different position.

Uniqueness

N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activity and selectivity compared to its analogs. The combination of the thiazole and pyridine rings with the benzyl(methyl)aminoethyl group provides a unique scaffold for interaction with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1532515-56-2

Molecular Formula

C24H24N4S

Molecular Weight

400.5

Purity

95

Origin of Product

United States

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